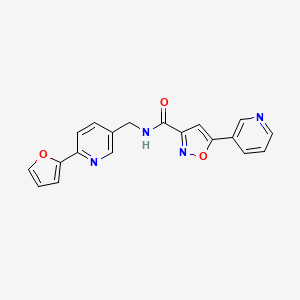N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
CAS No.: 2034435-23-7
Cat. No.: VC4154340
Molecular Formula: C19H14N4O3
Molecular Weight: 346.346
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034435-23-7 |
|---|---|
| Molecular Formula | C19H14N4O3 |
| Molecular Weight | 346.346 |
| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H14N4O3/c24-19(16-9-18(26-23-16)14-3-1-7-20-12-14)22-11-13-5-6-15(21-10-13)17-4-2-8-25-17/h1-10,12H,11H2,(H,22,24) |
| Standard InChI Key | HHDPJUZPUBWYCH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide features a pyridine ring substituted at the 3-position with a furan-2-yl group and a methylene bridge connecting to an isoxazole-carboxamide scaffold. The isoxazole ring is further substituted at the 5-position with a pyridin-3-yl group . This multi-heterocyclic architecture enhances its potential for hydrogen bonding and π-π stacking interactions, critical for target binding in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.3 g/mol |
| CAS Registry Number | 2034435-23-7 |
| Hydrogen Bond Donors | 2 (amide NH, pyridine N) |
| Hydrogen Bond Acceptors | 7 (amide O, furan O, pyridine N, isoxazole O/N) |
Synthetic Strategies and Reaction Pathways
Core Heterocycle Construction
The synthesis of analogous pyridine-isoxazole hybrids often involves multi-step sequences. For example, Jin et al. (2022) reported a route to 3-(pyridine-3-yl)-2-oxazolidinones starting from 2-chloro-5-nitropyridine, involving nitro reduction, carbamate formation, and oxazolidinone cyclization . Applying similar logic, the target compound could be synthesized via:
-
Nucleophilic substitution: Reacting 6-chloropyridin-3-ylmethanol with furan-2-ylboronic acid under Suzuki-Miyaura conditions to install the furan substituent.
-
Isoxazole formation: Cyclocondensation of a β-ketonitrile intermediate with hydroxylamine, followed by coupling to pyridine-3-carboxylic acid.
Challenges in Functionalization
Introducing the methylene-linked carboxamide group requires careful protection-deprotection strategies. In a related study, methyl nitroacetate was employed as a nitrile precursor under microwave-assisted conditions to achieve regioselective annulation . Solvent effects are critical; hexafluoroisopropanol (HFIP) enhanced yields in analogous reactions by stabilizing transition states through hydrogen-bonding networks .
Computational Insights and Structure-Activity Relationships
Docking Studies of Analogous Systems
In a study of pyridine-oxazolidinone hybrids, compound 17g (featuring a furan side chain) formed three hydrogen bonds with 23S rRNA and exhibited hydrophobic interactions with U2538 and C2486 . Similarly, the target compound’s furan and pyridine groups may adopt a planar conformation to maximize van der Waals contacts with hydrophobic ribosomal pockets.
Table 2: Comparative Bioactivity of Related Compounds
Future Directions and Optimization Strategies
Bioavailability Enhancements
The compound’s logP (predicted: 2.1) suggests moderate lipophilicity, which may limit aqueous solubility. Introducing polar groups (e.g., sulfonamides) at the methylene bridge or isoxazole 4-position could improve pharmacokinetics. Additionally, prodrug strategies, such as acetylating the amide NH, might enhance membrane permeability.
Target Validation Studies
Prioritizing in vitro assays against bacterial ribosomes and human kinases (e.g., EGFR, VEGFR) will clarify its mechanism. Time-kill kinetics and biofilm inhibition assays, as performed for oxazolidinone analogs , could further characterize its antibacterial potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume